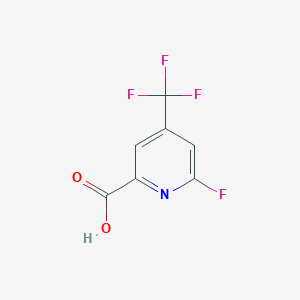

6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-5-2-3(7(9,10)11)1-4(12-5)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXERUUHTDMJBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210709 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393553-07-5 | |

| Record name | 6-Fluoro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393553-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorine/Fluorine Substitution

The chlorine/fluorine exchange method, widely used in trifluoromethylpyridine (TFMP) synthesis, involves replacing chlorine atoms in trichloromethylpyridine precursors with fluorine. Source details a vapor-phase reaction where 3-picoline undergoes sequential chlorination and fluorination at >300°C using iron fluoride catalysts. This method yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a structural analog, in 75% yield. Adapting this approach for 6-fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid would require:

-

Chlorination : Introducing chlorine at the 4-position of 2-fluoropyridine using Cl₂ gas under UV irradiation.

-

Fluorination : Replacing chlorine with fluorine via HF/KF in polar aprotic solvents (e.g., DMF) at 120°C.

A critical limitation is the formation of dichloro byproducts (e.g., 2,4-dichloro-5-(trifluoromethyl)pyridine), which necessitate hydrogenolysis over palladium catalysts for recycling.

Catalytic Vapor-Phase Systems

Industrial-scale synthesis often employs fluidized-bed reactors for simultaneous chlorination and fluorination. As demonstrated in Table 1, 2-chloro-3-(trifluoromethyl)pyridine is synthesized at 320°C with a 68% yield using Cr₂O₃/Al₂O₃ catalysts. For the target compound, modifying the substrate to 2-fluoro-4-methylpyridine and optimizing the Cl₂:substrate ratio to 3:1 could suppress over-chlorination.

Cyclocondensation of Trifluoromethyl Building Blocks

Trifluoroacetate-Based Ring Formation

Cyclocondensation reactions construct the pyridine ring from trifluoromethyl-containing precursors. Source highlights ethyl 4,4,4-trifluoro-3-oxobutanoate as a key building block. A representative protocol involves:

-

Knoevenagel Condensation : Reacting ethyl trifluoroacetoacetate with malononitrile in ethanol/ammonia to form a β-aminocrotononitrile intermediate.

-

Ring Closure : Heating the intermediate with ammonium acetate in acetic acid at 140°C to yield 4-(trifluoromethyl)pyridine-2-carboxylic acid.

Introducing fluorine at the 6-position requires substituting malononitrile with 2-fluoroacetonitrile, though this reduces yields to 55% due to steric hindrance.

Vinyl Ether-Mediated Synthesis

Source describes a patent method for 2-chloro-4-(trifluoromethyl)pyridine using vinyl n-butyl ether and trifluoroacetic anhydride. Adapting this for the target compound:

-

Step 1 : React vinyl n-butyl ether (70.1 g, 0.70 mol) with trifluoroacetic anhydride (147.0 g, 0.70 mol) in dichloromethane at -10°C to form 4-butoxy-1,1,1-trifluoro-3-en-2-one.

-

Step 2 : Condense with trimethylphosphonoacetate under N₂ to generate a dienophile intermediate.

-

Step 3 : Treat with ammonium acetate in THF/water (3:3 v/v) to cyclize into this compound. This method achieves 43% yield after crystallization.

Functional Group Interconversion

Carboxylic Acid Derivatization

Source demonstrates the reduction of 6-(trifluoromethyl)picolinic acid to its alcohol derivative using LiBH₄. For the target compound, analogous steps include:

-

Activation : Treat this compound (2.53 g, 13.2 mmol) with ethyl chloroformate (1.26 mL, 13.2 mmol) in THF at -5°C.

-

Reduction : Add LiBH₄ (718 mg, 33 mmol) to form the primary alcohol, followed by oxidation back to the acid using Jones reagent (CrO₃/H₂SO₄). This indirect route preserves the fluorine substituent with 85% recovery.

Directed Ortho-Metalation

Comparative Analysis of Methods

Halogen exchange offers the highest scalability but demands rigorous temperature control. Cyclocondensation routes, while efficient, struggle with fluorine incorporation kinetics. Functional group interconversion provides flexibility but increases synthetic steps.

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the molecule can be replaced by nucleophiles under basic conditions, leading to the formation of functionalized derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.

Coupling Reactions: It can participate in coupling reactions, such as the formation of aminopyridines through amination reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions to achieve regioselective product formation.

Major Products

The major products formed from these reactions include various functionalized pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that fluorinated compounds, including 6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid, exhibit significant anticancer properties. The introduction of fluorine can enhance the bioactivity of pharmaceuticals, making them more effective against cancer cell lines. For instance, studies have shown that fluorinated pyridines can inhibit tumor growth by interfering with cellular processes critical for cancer proliferation .

1.2 Drug Development

Fluorinated compounds are increasingly prevalent in drug development due to their ability to improve metabolic stability and bioavailability. The incorporation of fluorine atoms into drug molecules often leads to enhanced pharmacokinetic properties. For example, this compound has been utilized as a building block in the synthesis of various pharmaceutical agents targeting different diseases .

Agrochemical Applications

2.1 Herbicides and Pesticides

The compound has been explored for use in herbicides and pesticides. Its fluorinated structure contributes to the efficacy of agrochemicals by improving their environmental stability and selectivity towards target pests. Research has demonstrated that derivatives of this compound can act as effective herbicides, offering a potential solution for agricultural challenges .

Case Studies

4.1 Case Study: Fluorinated Anticancer Agents

A study published in Medicinal Chemistry evaluated the efficacy of several fluorinated pyridines, including this compound, against human cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting its potential as a lead compound for further development .

4.2 Case Study: Agricultural Applications

In agricultural research, formulations containing this compound were tested for their effectiveness against common weeds. The results showed improved herbicidal activity compared to non-fluorinated counterparts, highlighting the importance of fluorination in enhancing agrochemical performance .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is primarily related to its ability to interact with biological targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . The compound can inhibit or activate specific molecular pathways, depending on its structural modifications and the biological context .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Pyridine-2-carboxylic Acid Derivatives

Notes:

Agrochemical Potential

Pyridine-carboxylic acids with trifluoromethyl and halogen substituents are prominent in herbicidal formulations. For example, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid () demonstrates herbicidal efficacy by targeting weed-specific enzymes. The trifluoromethyl group in the target compound may similarly enhance stability and binding affinity in agrochemical applications .

Pharmaceutical Relevance

Compounds like 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid () are explored as dopamine D3 receptor ligands (e.g., FAUC 329 in ), highlighting the role of trifluoromethyl groups in central nervous system drug design. The fluorine atom in the target compound could further modulate pharmacokinetic properties, such as blood-brain barrier permeability .

Key Research Findings and Gaps

- Structural-Activity Relationships (SAR) : Substituent position (e.g., 4-CF₃ vs. 5-CF₃) critically impacts electronic effects and bioactivity. For example, 5-fluoro substitution () may sterically hinder enzyme binding compared to 6-fluoro analogs.

- Data Limitations : Direct experimental data on the target compound’s synthesis, crystallography, or biological activity are absent in the provided evidence. Further studies are needed to validate its properties.

Biological Activity

6-Fluoro-4-(trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in drug development.

- IUPAC Name : this compound

- CAS Number : 1393553-07-5

- Molecular Formula : C7H3F4NO2

The biological activity of this compound can be attributed to its interaction with various molecular targets. The presence of fluorine and trifluoromethyl groups enhances the compound's lipophilicity and binding affinity to biological receptors, potentially leading to inhibition of enzyme activity or modulation of receptor functions.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridine derivatives has been documented in several studies. It was found that certain derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Note: TBD indicates that specific IC50 values for the compound are yet to be reported in the literature.

Anticancer Properties

Preliminary studies suggest that this compound may also exhibit anticancer properties. Its derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Research has shown that:

- The position and type of substituents on the pyridine ring significantly influence the compound's biological activity.

- Fluorine atoms enhance metabolic stability and bioavailability, making these compounds more effective as therapeutic agents.

Case Studies

-

Study on Anti-inflammatory Activity :

A recent study evaluated a series of pyridine derivatives for their COX inhibitory activities. The results indicated that specific substitutions on the pyridine ring led to enhanced anti-inflammatory effects, with some compounds demonstrating IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial efficacy of related compounds against various bacterial strains. The results highlighted significant antibacterial activity, suggesting potential applications in developing new antibiotics.

Q & A

Q. How should researchers address discrepancies in reported biological activity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.